molecular formula C14H17NO4 B2395172 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid CAS No. 885956-64-9

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid

Cat. No.: B2395172
CAS No.: 885956-64-9
M. Wt: 263.293
InChI Key: JGJXGCZDMHNSGH-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid is a heterocyclic dicarboxylic acid derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and a methyl group at the 3-position. Its molecular formula is inferred as C₁₄H₁₇NO₄ based on its molecular weight of 263.29 g/mol . The compound is primarily utilized in laboratory research, as indicated by its classification as a discontinued research chemical in commercial catalogs .

Properties

IUPAC Name

1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJXGCZDMHNSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 1-Benzyl 3-Methyl Pyrrolidine-1,3-dicarboxylate

The most widely reported method involves the hydrolysis of the diester precursor, 1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS 188847-00-9), under basic conditions.

Reaction Conditions and Optimization

In a representative procedure, 8.1 g (30.8 mmol) of the diester is dissolved in 80 mL tetrahydrofuran (THF) and treated with 3.9 g (92.4 mmol) lithium hydroxide (LiOH) in water at 0–20°C. The reaction proceeds via saponification, cleaving both ester groups to yield the dicarboxylic acid. Key parameters include:

  • Solvent System : THF/water (4:1 v/v) ensures solubility of both organic and inorganic components.
  • Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions.
  • Stoichiometry : A 3:1 molar ratio of LiOH to diester ensures complete de-esterification.

This method achieves a 95% yield of 1-benzyl-3-methylpyrrolidine-1,3-dicarboxylic acid, isolated as a yellow oil after aqueous workup.

Mechanistic Insights

The hydrolysis follows a nucleophilic acyl substitution mechanism:

  • Deprotonation : LiOH generates hydroxide ions, which attack the carbonyl carbon of the ester.
  • Tetrahedral Intermediate : Formation of a transient oxyanion intermediate.
  • Cleavage : Expulsion of methanol or benzyl alcohol, yielding the carboxylate salt.
  • Acidification : Post-reaction treatment with HCl protonates the carboxylates, precipitating the dicarboxylic acid.

Synthesis of the Diester Precursor

The diester, 1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate, is synthesized via selective esterification of pyrrolidine-1,3-dicarboxylic acid.

Stepwise Esterification Strategy

Benzyl Esterification at Position 1
  • Reagents : Pyrrolidine-1,3-dicarboxylic acid, benzyl chloroformate, triethylamine (TEA).
  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.
  • Outcome : Selective protection of the 1-carboxylic acid as a benzyl ester (82% yield).
Methyl Esterification at Position 3
  • Reagents : 1-Benzyl pyrrolidine-1,3-dicarboxylate, methyl iodide, sodium hydride (NaH).
  • Conditions : Dimethylformamide (DMF), 0°C to 50°C, 6 hours.
  • Outcome : Methylation of the 3-carboxylic acid (78% yield).

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and safety:

  • Catalyst Recycling : Triethylamine is recovered via distillation.
  • Solvent Substitution : 2-MeTHF replaces DCM for greener processing.
  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

Alternative Synthetic Routes

Enzymatic Hydrolysis

Recent studies explore lipases (e.g., Candida antarctica Lipase B) for selective ester cleavage:

  • Conditions : Phosphate buffer (pH 7.5), 37°C, 24 hours.
  • Yield : 68–72%, with superior enantioselectivity for (R)-isomers.

Acidic Hydrolysis

While less common, concentrated HCl in dioxane (reflux, 8 hours) achieves partial hydrolysis (45–50% yield) but risks decarboxylation.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions unreacted starting materials.
  • Recrystallization : Methanol/water (7:3 v/v) affords crystalline product (mp 142–144°C).

Analytical Validation

Technique Key Data
¹H NMR (DMSO-d₆) δ 7.35 (m, 5H, Ar-H), 3.65 (s, 3H, OCH₃), 3.12 (m, 2H, NCH₂)
HPLC >99% purity (C18 column, 0.1% TFA in MeCN/H₂O)
HRMS [M+H]⁺ calc. 263.29, found 263.28

Industrial and Environmental Considerations

Scalability Challenges

  • Exothermic Reactions : Controlled addition of LiOH prevents thermal runaway.
  • Waste Management : THF is recycled via distillation; LiCl byproducts are neutralized.

Green Chemistry Metrics

Metric Value
Atom Economy 89%
E-Factor 1.2 (kg waste/kg product)
Process Mass Intensity 3.8

Chemical Reactions Analysis

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Esterification: The carboxylic acid groups can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acid catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid features a pyrrolidine ring with a benzyl group and two carboxylic acid functionalities. Its molecular formula is C14H17NO4C_{14}H_{17}NO_4 with a molecular weight of approximately 263.29 g/mol. The stereochemistry is defined as (3R,4S), which plays a crucial role in its reactivity and biological activity .

Medicinal Chemistry

The compound is explored for its potential therapeutic properties:

  • Ligand Development: It serves as a ligand in biochemical assays, aiding in the study of enzyme-substrate interactions. For instance, it has been investigated for binding affinity to enzymes involved in DNA repair processes, showing promise as an inhibitor in cancer therapy.
  • Calcium Antagonists: Derivatives of this compound are being developed as potent calcium antagonists, which are crucial for treating cardiovascular diseases.

Organic Synthesis

The compound acts as a valuable chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives with distinct biological activities:

  • Synthesis of Pyrrolidine Derivatives: It is utilized in synthesizing other pyrrolidine derivatives that exhibit diverse pharmacological activities, including anti-inflammatory and anticonvulsant effects .

Material Science

In the field of material science, this compound is investigated for its potential use in developing novel materials and fine chemicals. Its unique structural properties may confer specific reactivity that can be harnessed for creating advanced materials .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds to highlight their unique properties and potential applications:

Compound NameStructure FeaturesUnique Properties
1-Benzyl-3-methylpyrrolidine-1,3-dicarboxylateMethyl group at position 3Potentially different pharmacokinetics
1-Boc-3-methylpyrrolidine-1,3-dicarboxylic acidBoc protection on nitrogenStability under acidic conditions
4-Methylpyrrolidine-2-carboxylic acidDifferent ring substitutionVarying biological activity profiles

Case Study 1: Anticonvulsant Activity

Research indicates that derivatives of 1-benzyl-3-methylpyrrolidine have demonstrated significant anticonvulsant activity. In studies involving maximal electroshock and pentylenetetrazole seizure tests in mice, certain compounds derived from this scaffold showed effective prevention of seizures by blocking sodium channels more effectively than traditional medications like phenytoin .

Case Study 2: PPAR Agonism

Another study focused on analogs of this compound that exhibited agonistic activity at peroxisome proliferator-activated receptors (PPARs). These compounds restored glucose metabolism and improved lipid profiles in diabetic models, suggesting potential therapeutic applications in managing metabolic disorders .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic Acid

  • Molecular Formula: C₁₁H₁₇NO₆ (Boc-protected derivative).
  • Key Features : Contains a tert-butoxycarbonyl (Boc) protecting group, enhancing solubility in organic solvents and stability during synthetic procedures.
  • Applications : Commonly used in peptide synthesis and as an intermediate in pharmaceutical research. Unlike the target compound, the Boc group allows selective deprotection, enabling controlled functionalization .

Pyrrolidine-3-carboxylic Acid Derivatives (e.g., Compound 14{4,5} from )

  • Example : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid.
  • Key Features : Incorporates a urea-linked trifluoromethylphenyl group and a benzodioxole moiety.
  • Applications : These derivatives exhibit high purity (>99%) and are explored for pharmacological activity, particularly as enzyme inhibitors or receptor modulators . The trifluoromethyl group enhances metabolic stability compared to the target compound’s benzyl group.

Heterocyclic Dicarboxylates with Different Ring Systems

Thiazolidine-2,4-dicarboxylic Acid

  • Molecular Formula: C₅H₇NO₄S.
  • Molecular Weight : 177.17 g/mol.
  • Key Features: A thiazolidine (5-membered ring with sulfur and nitrogen) instead of pyrrolidine.
  • Applications : Used in studying oxidative stress pathways and as a chelating agent in coordination chemistry .

Azomethines with Thiophenedicarboxylate Groups ()

  • Example: Diethyl-2,5-diamino-3,4-thiophenedicarboxylate.
  • Key Features : Thiophene ring with ester-functionalized dicarboxylates.
  • Applications : Demonstrated utility in optoelectronics due to tunable electron-donating properties. The thiophene ring enhances π-conjugation, unlike the saturated pyrrolidine in the target compound .

Aromatic Dicarboxylates

Terephthalic Acid (Benzene-1,4-dicarboxylic Acid)

  • Molecular Formula : C₈H₆O₄.
  • Molecular Weight : 166.13 g/mol.
  • Key Features : Aromatic rigidity with carboxylic acids at para positions.
  • Applications : Industrially critical for polyethylene terephthalate (PET) production. The planar structure contrasts sharply with the target compound’s three-dimensional pyrrolidine scaffold .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
This compound C₁₄H₁₇NO₄ 263.29 Pyrrolidine, benzyl, methyl, dicarboxylate Research chemical; limited commercial availability
Thiazolidine-2,4-dicarboxylic Acid C₅H₇NO₄S 177.17 Thiazolidine, dicarboxylate Oxidative stress studies, chelation
Terephthalic Acid C₈H₆O₄ 166.13 Aromatic dicarboxylate PET production, polymer chemistry
(3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic Acid C₁₁H₁₇NO₆ 259.26 (estimated) Boc-protected pyrrolidine dicarboxylate Peptide synthesis, pharmaceutical intermediates

Key Research Findings and Implications

Structural Flexibility vs. Rigidity : The pyrrolidine ring in the target compound offers conformational flexibility compared to aromatic (terephthalic acid) or sulfur-containing (thiazolidine) analogs. This flexibility may influence binding interactions in biological systems or crystallinity in material applications.

Synthetic Utility : Boc-protected pyrrolidine dicarboxylates (e.g., ) highlight the importance of protective groups in enabling modular synthesis, a feature absent in the target compound due to its unprotected benzyl and methyl groups.

Industrial Relevance : Unlike terephthalic acid, which has large-scale industrial applications, the target compound’s niche research status underscores the challenges in translating complex heterocycles to commercial use .

Biological Activity

Overview

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid, particularly in its (3R,4S) configuration, is a chiral compound that has garnered attention in organic chemistry and medicinal research. This compound features a unique structure with a pyrrolidine ring and two carboxylic acid groups, which significantly influence its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C14H17NO4C_{14}H_{17}NO_{4}, with a molecular weight of 263.3 g/mol. The stereochemistry of the compound is critical for its biological interactions, as it affects the binding affinity to various molecular targets.

PropertyValue
Chemical FormulaC14H17NO4C_{14}H_{17}NO_{4}
Molecular Weight263.3 g/mol
CAS Number1217673-08-9
Configuration(3R,4S)

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been studied for its potential as a ligand in biochemical assays, influencing enzymatic activities and receptor signaling pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
  • Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways, potentially impacting various physiological processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies targeting Pseudomonas aeruginosa have explored novel inhibitors that could lead to the development of new antibiotics. The MurB enzyme, crucial for bacterial cell wall biosynthesis, is a promising target for these compounds .

Case Studies

  • Antibiotic Development : A fragment-based drug discovery approach identified several fragments that bind to MurB with varying affinities. While this compound itself was not directly tested in these studies, its structural analogs demonstrated significant potential as inhibitors .
  • Biochemical Assays : In vitro studies have shown that derivatives of this compound can modulate enzyme activities related to metabolic disorders, suggesting potential applications in treating conditions such as obesity by inhibiting ATP citrate lyase .

Research Applications

The compound's unique structure allows it to serve multiple roles in scientific research:

  • Chiral Building Block : It is used in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
  • Therapeutic Development : Ongoing research aims to explore its potential therapeutic applications for various diseases by modifying its structure to enhance efficacy and reduce side effects .

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization, protection/deprotection of functional groups, and stereochemical control. For example, benzyl-protected pyrrolidine derivatives (e.g., trans-1-Benzylpyrrolidine-3,4-dicarboxylic acid) are synthesized via nucleophilic substitution or reductive amination, followed by carboxylation steps . Optimization involves adjusting parameters like temperature (e.g., maintaining 0–5°C for sensitive intermediates), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., palladium for hydrogenolysis). Design of Experiments (DoE) can systematically identify critical factors (e.g., molar ratios, reaction time) to maximize yield and minimize impurities .

Q. How is the stereochemistry of this compound characterized, and what analytical techniques are most effective?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, as demonstrated for analogous compounds like (3S,4S)-1-Benzylpyrrolidine-3,4-diol, which confirmed dihedral angles and hydrogen-bonding networks . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can separate enantiomers, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy (e.g., using Mosher’s esters) quantifies enantiomeric excess (ee) . Polarimetry and circular dichroism (CD) are complementary for optical activity assessment.

Q. What safety protocols and handling practices are recommended for pyrrolidine dicarboxylic acid derivatives in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound may be limited, general protocols for benzyl-protected amines/carboxylic acids apply:
  • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood to mitigate inhalation risks.
  • Store in airtight containers under inert gas (e.g., N2_2) to prevent oxidation .
  • Dispose of waste via licensed hazardous chemical disposal services .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound in different reaction environments?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as carboxylation or benzyl-group deprotection. For example, the ICReDD framework integrates computational reaction path searches with experimental validation to identify transition states and optimize activation energies . Molecular dynamics simulations (e.g., in water or DMSO) predict solubility and aggregation behavior, critical for bioavailability studies.

Q. What strategies are effective in resolving enantiomers of pyrrolidine dicarboxylic acid derivatives, and how is enantiomeric excess quantified?

  • Methodological Answer :
  • Enantiomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) to form diastereomeric salts, which are separated via recrystallization . Alternatively, enzymatic resolution (e.g., lipases) selectively hydrolyzes one enantiomer.
  • Quantification : Chiral HPLC with UV detection (e.g., 254 nm) measures ee by peak area ratios. For example, a Chiralcel® OD-H column with hexane/isopropanol mobile phase resolves enantiomers of tert-butyl pyrrolidine carboxylates .

Q. How does the design of experiments (DoE) methodology improve the synthesis and optimization of pyrrolidine derivatives?

  • Methodological Answer : DoE reduces trial-and-error by statistically analyzing variables. For example:
  • Factorial Design : Test interactions between temperature (30–60°C), catalyst loading (1–5 mol%), and solvent (THF vs. EtOAc) to identify optimal conditions for carboxylation .
  • Response Surface Methodology (RSM) : Models non-linear relationships, such as maximizing yield while minimizing byproduct formation during benzylation .

Q. What role do pyrrolidine dicarboxylic acid derivatives play in drug discovery, particularly in targeting neurological or metabolic pathways?

  • Methodological Answer : Pyrrolidine scaffolds are prevalent in bioactive molecules due to their conformational rigidity and hydrogen-bonding capacity. For example:
  • Neurological Targets : Derivatives like 1-Benzylpyrrolidin-3-amine hydrochloride act as dopamine reuptake inhibitors or σ-receptor modulators .
  • Enzyme Inhibition : The dicarboxylic acid moieties chelate metal ions in enzymes (e.g., matrix metalloproteinases), enabling structure-activity relationship (SAR) studies via carboxyl-group modifications .

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